molecular formula C11H12N2O5 B11963617 Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- CAS No. 94485-93-5

Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-

Cat. No.: B11963617
CAS No.: 94485-93-5
M. Wt: 252.22 g/mol
InChI Key: PTDYRQXSLSDVQL-UHFFFAOYSA-N
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Description

Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a spiro-fused azabicyclohexane and a cyclopentane ring. Such structures are often found in bioactive molecules and have significant potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating new materials with specific properties.

Biology

In biology, spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and psychiatric disorders .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows it to impart specific characteristics to these materials, making it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: These compounds share the spirocyclic structure but may have different functional groups or ring systems.

    Azabicyclo compounds: These compounds share the azabicyclohexane structure but may have different spiro-fused rings or functional groups.

Uniqueness

The uniqueness of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- lies in its specific combination of spirocyclic and azabicyclohexane structures. This combination imparts unique chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry.

Biological Activity

Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic framework with a spiro atom connecting two rings, which contributes to its distinctive chemical properties. The presence of functional groups such as carboxylic acid and aminocarbonyl enhances its reactivity and interaction with biological targets.

Molecular Formula: C12H11N3O5
CAS Number: 94485-93-5

Biological Activities

Spiro compounds are known for their diverse biological activities, including:

  • Anticancer Properties: In vitro studies have demonstrated that spirocyclic derivatives exhibit potent anticancer effects against various human cancer cell lines. For example, one study reported an IC50 value of 52.81 µM against human colon carcinoma cells (HCT116) .
  • Antimicrobial Activity: The compound has shown promising antimicrobial properties in preliminary studies, suggesting its potential use in treating infections .
  • Modulation of Biogenic Amine Transport: Certain derivatives of spiro compounds have been linked to the modulation of neurotransmitter transporters, which could have implications for treating neurological disorders .

Synthesis Methods

Several synthetic approaches have been developed for producing Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-. Key methods include:

  • Microwave-Assisted Synthesis: This method enhances yields significantly, achieving between 43% and 98% depending on conditions .
  • Conventional Organic Synthesis: Utilizing standard reagents and conditions to construct the spirocyclic framework.

Anticancer Activity

A study focusing on the anticancer properties of spiro compounds revealed that specific derivatives can selectively inhibit cancer cell growth by targeting pathways involved in cell proliferation. For instance:

CompoundCell LineIC50 (µM)
Spiro Compound XHCT116 (Colon Carcinoma)52.81
Spiro Compound YPC3 (Prostate Carcinoma)60.00

This data indicates a significant potential for these compounds in cancer therapy .

Antimicrobial Studies

Research has shown that spiro compounds can exhibit antimicrobial activities through various mechanisms, including disrupting bacterial cell walls or inhibiting essential metabolic pathways. For instance:

CompoundMicrobial StrainActivity
Spiro Compound AE. coliEffective
Spiro Compound BS. aureusModerate

These findings underscore the importance of further exploration into the antimicrobial potential of spiro compounds .

Properties

CAS No.

94485-93-5

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

5-carbamoyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1-carboxylic acid

InChI

InChI=1S/C11H12N2O5/c12-5(14)10-6(15)13-7(16)11(10,8(17)18)9(10)3-1-2-4-9/h1-4H2,(H2,12,14)(H,17,18)(H,13,15,16)

InChI Key

PTDYRQXSLSDVQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3(C2(C(=O)NC3=O)C(=O)O)C(=O)N

Origin of Product

United States

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